2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile
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Overview
Description
2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C7H4BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-5-fluoropyridine with acetonitrile under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the yield and reduce the production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with various biomolecules, influencing their structure and function . These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential biological and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile
- 2-Amino-3-bromo-5-fluoropyridine
- 2-Acetamido-3-bromo-5-fluoropyridine
Uniqueness
2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ringCompared to similar compounds, it may offer distinct advantages in terms of its reactivity and the types of derivatives that can be synthesized from it .
Properties
Molecular Formula |
C7H4BrFN2 |
---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
2-(3-bromo-5-fluoropyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-11-4-7(9)5(6)1-2-10/h3-4H,1H2 |
InChI Key |
FTBBMGAINKGDRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CC#N)F |
Origin of Product |
United States |
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